molecular formula C19H20N4O2 B14745762 Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-3-(piperidinomethyl)- CAS No. 3323-00-0

Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-3-(piperidinomethyl)-

Katalognummer: B14745762
CAS-Nummer: 3323-00-0
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: FZZVGFOLHUCHOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-3-(piperidinomethyl)- is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-3-(piperidinomethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.

    Introduction of the p-Nitrophenyl Group: This step often involves nitration reactions using nitric acid or other nitrating agents.

    Attachment of the Piperidinomethyl Group: This can be done through nucleophilic substitution reactions where a piperidine derivative is introduced to the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-3-(piperidinomethyl)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-3-(piperidinomethyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups attached to various cores.

    Piperidinomethyl Derivatives: Compounds with piperidinomethyl groups attached to different cores.

Uniqueness

Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-3-(piperidinomethyl)- is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

3323-00-0

Molekularformel

C19H20N4O2

Molekulargewicht

336.4 g/mol

IUPAC-Name

2-(4-nitrophenyl)-3-(piperidin-1-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C19H20N4O2/c24-23(25)16-9-7-15(8-10-16)19-17(14-21-11-3-1-4-12-21)22-13-5-2-6-18(22)20-19/h2,5-10,13H,1,3-4,11-12,14H2

InChI-Schlüssel

FZZVGFOLHUCHOZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.